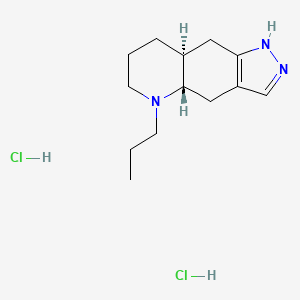

(+)-Quinpirole hydrochloride

描述

Significance as a Pharmacological Probe in Neuroscience

Quinpirole (B1680403) dihydrochloride (B599025) is a psychoactive drug and research chemical that serves as a crucial pharmacological probe in neuroscience. wikipedia.org Its value stems from its ability to selectively activate specific dopamine (B1211576) receptors, making it an indispensable tool for studying the roles of these receptors in various physiological and behavioral processes. wikipedia.orgbiorxiv.org Researchers utilize quinpirole to explore the neural circuits and mechanisms underlying conditions such as Parkinson's disease, obsessive-compulsive disorder (OCD), and addiction. wikipedia.orgelsevier.esnih.gov For instance, it has been used to induce behaviors in animal models that are symptomatic of OCD, providing a platform to investigate the neurobiological underpinnings of compulsive behaviors. wikipedia.orgnih.gov Furthermore, studies have employed quinpirole to examine its effects on locomotor activity, learning, and memory, shedding light on the multifaceted functions of the dopaminergic system. wikipedia.orgcpn.or.krfrontiersin.orgpucrs.br

Overview of Dopamine Receptor Agonism

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drug action in the central nervous system. They are broadly categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. nih.govmdpi.com Dopamine receptor agonists are compounds that bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. This activation can trigger a cascade of intracellular signaling events, ultimately influencing neuronal activity and behavior. researchgate.net

Quinpirole is recognized as a selective agonist for the D2-like receptor family. nih.govtocris.comncats.io It exhibits a high affinity for D2 and D3 receptors, with a lower affinity for D4 and significantly less for D1 receptors. tocris.comrndsystems.com This selectivity allows researchers to dissect the specific contributions of the D2-like receptor subfamily in various brain functions. The activation of D2-like receptors by quinpirole has been shown to influence a wide range of behaviors, including locomotion, motivation, and cognitive processes. nih.govcpn.or.krfrontiersin.org For example, studies have demonstrated that quinpirole administration can increase locomotor activity and induce stereotypic behaviors in rodents, effects that are attributed to its action on D2-like receptors. cpn.or.krtau.ac.il

Table 1: Binding Affinity of Quinpirole for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| D2 | 4.8 |

| D3 | ~24 |

| D4 | ~30 |

| D1 | 1900 |

Source: Tocris Bioscience tocris.comrndsystems.com

While quinpirole acts on the D2-like receptor family, it displays a notable preference for the D3 receptor subtype. researchgate.nettocris.com The affinity of quinpirole for the D3 receptor is higher than for the D4 receptor, although its highest affinity is for the D2 receptor. tocris.comrndsystems.com This preference for D3 receptors has made quinpirole a valuable tool for investigating the specific functions of this receptor subtype, which is implicated in reward, cognition, and emotional processes. mdpi.com Research utilizing quinpirole has helped to elucidate the role of D3 receptors in conditions such as substance abuse and neuropsychiatric disorders. mdpi.comacs.org For instance, studies on ethanol (B145695) self-administration in rats have suggested a preferential involvement of D3 over D2 receptors in the reinforcing effects of ethanol, with quinpirole being one of the agonists used to demonstrate this. nih.gov

Historical Perspective of Quinpirole in Neuropharmacology Research

Quinpirole hydrochloride was identified as a potent and selective D2 receptor agonist in the 1980s. nih.govtaylorandfrancis.com Early investigations in animal models highlighted its potential for stimulating central dopaminergic receptors, suggesting its utility in studying conditions like Parkinson's disease. nih.gov Over the years, its application expanded significantly, becoming one of the most widely used D2 agonists in both in vivo and in vitro studies. ncats.io Its ability to induce specific, reproducible behavioral effects, such as stereotyped behaviors and altered locomotor activity, has made it a cornerstone in the development of animal models for various neuropsychiatric disorders, particularly OCD. elsevier.esnih.gov The consistent and well-documented effects of quinpirole have provided a reliable foundation for decades of research into the functional roles of D2 and D3 dopamine receptors in the brain.

属性

CAS 编号 |

73625-62-4 |

|---|---|

分子式 |

C13H22ClN3 |

分子量 |

255.79 g/mol |

IUPAC 名称 |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[5,4-g]quinoline;hydrochloride |

InChI |

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m0./s1 |

InChI 键 |

HJHVRVJTYPKTHX-VVBGOIRUSA-N |

手性 SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl |

规范 SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Quinpirole dihydrochloride; Quinpirole 2HCl; (±)-Quinpirole dihydrochloride; (±)Quinpirole dihydrochloride; LY-141865; LY 141865; LY141865; |

产品来源 |

United States |

Pharmacological Mechanisms and Molecular Interactions of Quinpirole Dihydrochloride

Dopamine (B1211576) Receptor Binding and Activation Dynamics

The interaction of Quinpirole (B1680403) with dopamine receptors is defined by its specific binding affinities and its functional activity as an agonist.

Quinpirole demonstrates a distinct preference for the D2-like family of dopamine receptors (D2, D3, and D4) over the D1-like family (D1 and D5). Its binding affinity, typically expressed as the inhibition constant (Ki), is highest for the D2 receptor, followed closely by the D3 receptor. The affinity for the D4 receptor is considerable, while it is significantly lower for the D1 receptor, establishing its classification as a selective D2-like agonist.

Research indicates that [3H]quinpirole can label both D2 and D3 receptors due to its similar high affinity for both. nih.gov However, further pharmacological analysis suggests it predominantly labels D2 receptors in certain brain regions like the canine striatum. nih.gov The binding of [3H]quinpirole is saturable and demonstrates high affinity, with a dissociation constant (KD) of approximately 2.3 nM in rat striatal membranes. nih.gov

Binding Affinity of Quinpirole at Dopamine Receptors

| Receptor Subtype | Ki Value (nM) | Species/Tissue |

|---|---|---|

| D1 | 1900 | - |

| D2 | 4.8 | - |

| D3 | ~24 | - |

| D4 | ~30 | - |

This table presents representative Ki values. Actual values may vary depending on the experimental conditions and tissue used. rndsystems.com

Quinpirole functions as a potent agonist at the D2 and D3 dopamine receptors. wikipedia.orgcpn.or.kr Upon binding, it stimulates the receptor, initiating downstream intracellular signaling. While it is broadly classified as an agonist, the nature of its activity—whether it is a full or partial agonist—can depend on the specific receptor subtype and the signaling pathway being measured. Studies show that low doses of Quinpirole are thought to selectively stimulate presynaptic D2/D3 autoreceptors, which inhibits dopamine release and subsequent locomotor activity. researchgate.netoup.com In contrast, higher doses are believed to stimulate postsynaptic receptors, leading to an increase in locomotor activity. researchgate.netoup.com This dose-dependent biphasic effect highlights its complex agonist actions. researchgate.net

Intracellular Signaling Cascades Modulated by Quinpirole Dihydrochloride (B599025)

As a G-protein coupled receptor (GPCR) agonist, Quinpirole's effects are mediated through the activation of specific G-proteins and the subsequent modulation of downstream signaling pathways.

Dopamine D2-like receptors, the primary targets of Quinpirole, are canonical G-protein coupled receptors (GPCRs). nih.govnobelprize.orgkhanacademy.org These receptors are coupled to inhibitory G-proteins, specifically of the Gi/Go family. When an agonist like Quinpirole binds to the D2 or D3 receptor, it induces a conformational change in the receptor. nobelprize.org This change facilitates the coupling of the receptor to an adjacent Gi/Go protein. This interaction causes the G-protein to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to its activation and dissociation into α and βγ subunits. nobelprize.org These dissociated subunits then interact with various effector proteins, such as adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. For instance, studies in HEK-293 cells demonstrated that Quinpirole induces Gαi1 coupling to the D3 receptor. nih.gov

The activation of D2-like receptors by Quinpirole influences multiple downstream pathways beyond the canonical inhibition of adenylyl cyclase. One of the key pathways modulated is the Akt/GSK3-β signaling cascade.

Research has shown that activation of the D2 receptor by Quinpirole leads to the inhibition of the Akt/GSK3-β signaling pathway. researchgate.netfrontiersin.org Subchronic treatment with Quinpirole has been observed to inactivate Akt and subsequently activate Glycogen (B147801) Synthase Kinase 3 (GSK3) in the rat frontal cortex. frontiersin.orgnih.gov This modulation occurs through a mechanism involving the protein β-arrestin 2, which acts as a scaffold. frontiersin.org D2 receptor stimulation promotes the formation of a complex between β-arrestin 2, Akt, and protein phosphatase 2A (PP2A). frontiersin.org This complex facilitates the dephosphorylation and inactivation of Akt by PP2A. frontiersin.org Since active Akt normally phosphorylates and inhibits GSK3, the inactivation of Akt by the Quinpirole-D2R-β-arrestin 2 pathway leads to reduced phosphorylation of GSK3, thereby increasing its activity. frontiersin.orgoup.com This entire cascade—from D2 receptor activation by Quinpirole to the modulation of GSK3 activity—demonstrates a critical G-protein-independent signaling mechanism. frontiersin.org

Regulation of Downstream Signaling Pathways

ERK1/2 and p38 MAPK Activation

Quinpirole dihydrochloride, through its agonistic action on D2-like dopamine receptors, engages intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Research has specifically highlighted the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK in response to quinpirole administration.

In animal models with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model for Parkinson's disease, subcutaneous injection of quinpirole has been shown to significantly increase the phosphorylation of ERK1/2 in the lesioned striatum. nih.govsemanticscholar.org This activation of ERK1/2 is rapid, observable as early as three minutes and peaking around 15 minutes post-administration. nih.govsemanticscholar.org The downstream functional consequence of this signaling event is linked to motor behavior; the inhibition of the striatal ERK pathway significantly diminishes the contralateral rotation behavior induced by quinpirole. nih.govsemanticscholar.org This demonstrates that the ERK signaling pathway is a key component in the neuronal plasticity that underlies D2 receptor-mediated motor responses. nih.gov In striatal neurons, quinpirole stimulation leads to the phosphorylation of ERK1/2, an effect that is dependent on Protein Kinase A (PKA). nih.gov

Furthermore, studies have demonstrated that quinpirole treatment leads to the activation of p38 MAPK. In the cerebral cortex of mice, Western blot analyses revealed an increased phosphorylation and subsequent activation of p38 MAPK following the administration of quinpirole. nih.gov This activation, alongside that of ERK1/2 and PKC, suggests a coordinated role for these kinases in mediating the cellular effects of quinpirole. nih.gov

| Kinase | Effect of Quinpirole | Brain Region | Key Finding | Source |

|---|---|---|---|---|

| ERK1/2 | Increased Phosphorylation | Striatum | Activation peaks at 15 minutes and is linked to motor behavior. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| p38 MAPK | Increased Phosphorylation | Cerebral Cortex | Activated in conjunction with ERK1/2 and PKC. nih.gov | nih.gov |

Protein Kinase C (PKC) Involvement

The functional activity of quinpirole is also intricately linked with the Protein Kinase C (PKC) signaling pathway. PKC, a family of serine/threonine kinases, plays a crucial role in regulating neuronal signaling. nih.gov Research indicates that PKCβ, a specific isoform of PKC, acts as a downregulator of the D2-like dopamine autoreceptor. nih.gov The inhibition of PKCβ enhances the sensitivity of the D2 autoreceptor to quinpirole, leading to an increased suppression of dopamine release. nih.gov This suggests that PKCβ activity normally serves to desensitize D2 autoreceptors. nih.gov Mechanistically, it is proposed that PKC activation may decrease the surface localization of D2 autoreceptors. nih.gov

Direct evidence shows that quinpirole administration activates PKC in the cerebral cortex. nih.gov This activation occurs in concert with the phosphorylation of ERK1/2 and p38 MAPK, indicating that these pathways may be interconnected in the downstream signaling of D2-like receptor activation by quinpirole. nih.gov The interplay between D2 receptors and PKC is complex; in some contexts, D2 receptor stimulation can inhibit PKC activation through a mechanism involving β-arrestin 2. nih.gov

Impact on Neurotransmitter Systems and Synaptic Function

Modulation of Dopamine Synthesis, Release, and Neuronal Activity

Activation of presynaptic D2 autoreceptors by quinpirole generally leads to an inhibition of dopamine release. oup.com However, the net effect on dopamine levels can be complex. Acute quinpirole treatment has been observed to increase dopamine tissue levels in the nucleus accumbens. nih.gov Conversely, chronic administration leading to behavioral sensitization is associated with a significant decrease in both phasic and tonic dopamine release in the nucleus accumbens. nih.gov This chronic exposure also results in decreased dopamine levels in the left prefrontal cortex, alongside increased levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in subcortical areas like the striatum and amygdala. nih.gov

In a mouse model of Parkinson's disease, quinpirole demonstrated a capacity to promote dopamine synthesis and release. nih.gov This effect was mediated by the activation of GHS-R1a/D2R heterodimers, which led to an increase in the protein levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov

Effects on Neuronal Firing Rates

Quinpirole exerts significant and region-specific effects on the firing rates of neurons. In the ventral tegmental area (VTA), quinpirole strongly inhibits the firing rate of the majority of putative dopamine neurons. physiology.org The effect on VTA dopamine neurons is dose-dependent. A high dose of quinpirole microinjected into the ventral pallidum decreased the average firing frequency and potently reduced the burst activity of VTA dopamine neurons. oup.com In contrast, lower doses were found to increase the population activity of these neurons after a delay, indicating an inverted U-shaped dose-response curve. oup.com

In the striatum, quinpirole inhibits the vast majority of neurons. nih.gov This inhibition of striatal neurons leads to a subsequent disinhibition and excitation of neurons in the globus pallidus, a key output nucleus of the basal ganglia. nih.gov

| Brain Region | Neuronal Population | Effect of Quinpirole | Source |

|---|---|---|---|

| Ventral Tegmental Area (VTA) | Dopamine Neurons | Inhibition of firing rate and burst activity (dose-dependent). physiology.orgoup.com | physiology.orgoup.com |

| Striatum | General Population | Inhibition. nih.gov | nih.gov |

| Globus Pallidus | General Population | Excitation (secondary to striatal inhibition). nih.gov | nih.gov |

Interactions with Other Neurotransmitter Systems

Quinpirole's influence extends beyond the dopamine system to significantly modulate glutamatergic neurotransmission. The activation of D2 receptors can regulate the release of glutamate (B1630785) from both neurons and astrocytes. mdpi.com

Research has shown that repeated treatment with quinpirole leads to a marked reduction in glutamatergic activity within the nucleus accumbens. nih.gov Specifically, these studies observed significantly lower basal extracellular levels of glutamate in quinpirole-sensitized rats compared to controls. nih.gov Furthermore, quinpirole treatment blunted the release of glutamate in the nucleus accumbens that is typically induced by electrical stimulation of the medial prefrontal cortex. nih.gov These findings suggest that chronic D2 receptor activation by quinpirole can effectively weaken the glutamatergic inputs from the prefrontal cortex to the nucleus accumbens. nih.gov

Serotonergic System Modulation

Quinpirole dihydrochloride's interaction with the serotonergic system is complex, involving functional crosstalk with serotonin (B10506) receptors that can influence neurotransmitter synthesis and signaling pathways. Research indicates that quinpirole can modulate the serotonin system, in some contexts acting as a 5-HT receptor antagonist. nih.gov This is evidenced by studies where quinpirole administration led to an increase in the accumulation of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, suggesting a blockade of serotonin receptors that would otherwise inhibit its synthesis. nih.gov

Further investigation into the molecular interactions reveals a significant interplay between dopamine D2 receptors and serotonin 5-HT2A receptors. In studies using cell lines co-expressing both receptor types, the activation of D2 receptors by quinpirole was found to allosterically modulate the 5-HT2A receptor. nih.gov Specifically, quinpirole increased the binding affinity of the hallucinogenic 5-HT2A agonist DOI. nih.gov However, this enhanced binding did not correlate with increased downstream signaling. Instead, quinpirole activation of D2 receptors led to a decrease in the production of inositol (B14025) phosphate, a second messenger typically generated upon 5-HT2A receptor activation. nih.gov This suggests that while D2 receptor activation can enhance the binding of certain ligands to the 5-HT2A receptor, it concurrently dampens its functional signaling output. This functional crosstalk, potentially mediated by the formation of 5-HT2A-D2 receptor heteromers, highlights a sophisticated level of interaction between the dopaminergic and serotonergic systems. nih.gov

Table 1: Effect of Quinpirole on Serotonin 5-HT2A Receptor (5-HT2AR) Ligand Binding and Signaling

| Condition | 5-HT2AR Ligand | Effect of Quinpirole on Ligand Affinity for 5-HT2AR | Effect of Quinpirole on 5-HT2AR-mediated Inositol Phosphate Production |

|---|---|---|---|

| Co-expression of 5-HT2AR and D2R | DOI | Increased | Decreased |

| Expression of 5-HT2AR only | DOI | No alteration | Not applicable |

Data derived from studies on HEK293 cells. nih.gov

GABAergic System Modulation

The influence of quinpirole dihydrochloride on the GABAergic system is primarily indirect, occurring through its potent modulation of dopamine neurons that are intricately connected with GABAergic neuronal circuits. Key brain regions where these interactions are prominent include the substantia nigra and the ventral tegmental area (VTA), where dopaminergic and GABAergic neurons are reciprocally connected. researchgate.net Dopamine neurons in these areas play a crucial role in modulating the activity of GABAergic neurons.

Research has shown that GABAergic neurons in the VTA are inhibited by dopamine. frontiersin.org Given that quinpirole is a D2 receptor agonist that generally inhibits dopamine neuron firing, its effect on the GABAergic system can be complex. By acting on D2 autoreceptors on dopamine neurons, quinpirole can reduce dopamine release, which in turn could lead to a disinhibition of VTA GABAergic neurons. Furthermore, these VTA GABAergic neurons have been shown to directly innervate and inhibit serotonergic neurons in the dorsal raphe nucleus, indicating a multi-synaptic pathway through which quinpirole can influence other neurotransmitter systems via its initial action on the dopaminergic modulation of GABAergic cells. frontiersin.org The substantia nigra pars reticulata, a major output nucleus of the basal ganglia, is primarily composed of inhibitory GABAergic projection neurons that are also under the influence of dopaminergic inputs. frontiersin.org

Cannabinoid System Interactions (CB1 Receptors)

Quinpirole dihydrochloride's pharmacological profile is further nuanced by its interactions with the endocannabinoid system, particularly through the cannabinoid CB1 receptor. A functional and antagonistic relationship has been identified between CB1 receptors and dopamine D2 receptors in the regulation of dopamine release in the striatum. nih.gov Studies have demonstrated that the inhibitory effect of quinpirole on dopamine overflow is attenuated by the activation of CB1 receptors. For instance, the CB1 receptor agonist WIN55212-2, while having no effect on its own on single-pulse-evoked dopamine release, significantly lessens the inhibitory impact of quinpirole. nih.gov This suggests that the endocannabinoid system can act as a brake on the D2 receptor-mediated suppression of dopamine release.

The interaction at the cellular signaling level is also complex. In striatal neurons, where CB1 and D2 receptors are co-localized, concurrent stimulation of both receptors can lead to an unexpected augmentation of cyclic AMP (cAMP) accumulation. nih.gov This is noteworthy because both receptors, when activated individually, are coupled to Gi proteins and inhibit adenylyl cyclase, thereby reducing cAMP levels. nih.gov This paradoxical increase in cAMP upon co-activation suggests a potential switch in G-protein coupling for the CB1 receptor, possibly to Gs, when the D2 receptor is simultaneously engaged. nih.gov Furthermore, the interaction between quinpirole and CB1 agonists can be biphasic, with low concentrations of a CB1 agonist potentiating the inhibition of adenylyl cyclase by quinpirole, while higher concentrations lead to an increase in cAMP. doi.org This intricate interplay is thought to be facilitated by the formation of CB1-D2 receptor heterodimers. doi.org

Table 2: Interaction between Quinpirole and CB1 Receptor Agonists on Dopamine Release and cAMP Levels

| Parameter | Quinpirole Alone | CB1 Agonist (WIN55212-2) Alone | Quinpirole + CB1 Agonist |

|---|---|---|---|

| Single Pulse-Evoked Dopamine Overflow | Inhibition | No effect | Attenuated inhibition |

| Forskolin-Stimulated cAMP Accumulation | Inhibition | Inhibition | Augmentation |

Data based on studies in rat striatum and primary striatal neuron cultures. nih.govnih.gov

Cholinergic System Considerations

Quinpirole dihydrochloride exerts significant control over the cholinergic system, particularly within the striatum, where dopamine provides a tonic inhibitory influence on acetylcholine (B1216132) release. This modulation is dose-dependent and highlights the intricate balance between these two neurotransmitter systems. In vivo microdialysis studies in the rat striatum have revealed a biphasic effect of quinpirole on extracellular acetylcholine concentrations. nih.gov

At a low dose, quinpirole has been observed to cause a significant increase in the extracellular levels of acetylcholine. nih.gov Conversely, as the dose of quinpirole is increased, it produces a pronounced decrease in acetylcholine efflux, with a maximum inhibition of 78% observed at higher concentrations. nih.gov This demonstrates that dopamine, acting through D2 receptors, has a potent and direct inhibitory control over the spontaneous release of acetylcholine from striatal interneurons. nih.gov The functional antagonism between dopaminergic and cholinergic systems is a key aspect of basal ganglia function, and the effects of quinpirole on acetylcholine release are a direct manifestation of this relationship. nih.govfrontiersin.org

Table 3: Dose-Dependent Effects of Quinpirole on Extracellular Acetylcholine in the Striatum

| Quinpirole Dose (µg/kg) | Effect on Extracellular Acetylcholine Level |

|---|---|

| 3 | Significant increase (15%) |

| 300 | Significant decrease |

| 3000 | Maximum inhibition (78%) |

Data from in vivo microdialysis studies in rats. nih.gov

Neurobiological Effects of Quinpirole Dihydrochloride on Brain Circuitry

Regional Specificity of Action in the Central Nervous System

Quinpirole (B1680403) dihydrochloride (B599025), a selective dopamine (B1211576) D2/D3 receptor agonist, exerts distinct and region-specific effects on neuronal activity and neurotransmitter release throughout the central nervous system. Its actions are primarily dictated by the distribution of D2 and D3 dopamine receptors, which are densely expressed in key nodes of motor, cognitive, and reward-related brain circuits.

Striatal System: Dorsal and Ventral Striatum (Nucleus Accumbens)

The striatum, a major component of the basal ganglia, is a primary site of action for quinpirole due to its high density of D2 receptors. Quinpirole's effects differ between the dorsal striatum (involved in motor control and habit formation) and the ventral striatum, particularly the nucleus accumbens (NAc), which is central to reward, motivation, and reinforcement.

In the dorsal striatum , quinpirole modulates motor activity. Studies in animal models of Parkinson's disease, where dopaminergic neurons are depleted, show that quinpirole can influence motor behavior. For instance, in rats with unilateral lesions of the substantia nigra, quinpirole induces dose-dependent contralateral rotations, indicating its ability to stimulate D2 receptors in the denervated striatum nih.gov. Research also indicates that activation of D2/D3 receptors in the dorsal striatum stimulates the production of the endocannabinoid anandamide (B1667382) (AEA), which may act as an inhibitory feedback mechanism to counteract dopamine-facilitated motor activity oup.com. Following traumatic brain injury (TBI), quinpirole administration has been shown to regulate D2R expression and reduce glial cell-induced neuroinflammation in the striatum mdpi.comnih.gov.

In the ventral striatum (Nucleus Accumbens) , quinpirole's actions are critical in regulating motivation and reward-seeking behavior. The NAc is a key structure in the mesolimbic dopamine pathway. Quinpirole can act on presynaptic D2 autoreceptors on dopaminergic terminals to inhibit the release of dopamine taylorandfrancis.com. Studies have shown that direct injection of quinpirole into the NAc can have complex, dose-dependent effects on locomotor activity cpn.or.kr. Furthermore, D2 receptors in the NAc are implicated in modulating the activity of medium spiny neurons (MSNs). Specifically, D2 receptor activation on D2-MSNs (the "indirect pathway") reduces inhibitory transmission to the ventral pallidum, a mechanism thought to promote motivation nih.gov. In behaving rats, quinpirole administration dose-dependently increases the inhibition of neuronal activity in the striatum nih.gov. Pretreatment with quinpirole can also attenuate the striatal Fos expression, a marker of neuronal activation, induced by certain behaviors nih.gov.

Table 1: Effects of Quinpirole on the Striatal System

| Brain Region | Receptor Target | Observed Effect | Research Model |

| Dorsal Striatum | D2/D3 Receptors | Stimulation of anandamide (AEA) production oup.com. | In vitro studies |

| D2 Receptors | Regulation of D2R expression and reduced neuroinflammation post-TBI mdpi.comnih.gov. | Mouse model of Traumatic Brain Injury | |

| D2 Receptors | Infusion had no significant effect on motor behaviors in a 6-OHDA lesion model researchgate.net. | Rat model of Parkinson's Disease | |

| Ventral Striatum (NAc) | D2 Autoreceptors | Inhibition of dopamine release taylorandfrancis.com. | General pharmacological principle |

| D2 Receptors | Dose-dependent increase in the inhibition of neuronal activity nih.gov. | Anesthetized rats | |

| D2 Receptors | Attenuation of inhibitory postsynaptic currents (IPSCs) in D1-MSNs nih.gov. | Mouse brain slices |

Mesolimbic Pathway (Ventral Tegmental Area, Nucleus Accumbens, Olfactory Tubercle)

The mesolimbic pathway, originating in the Ventral Tegmental Area (VTA) and projecting to limbic structures like the nucleus accumbens, is fundamental to reward processing and motivated behaviors. Quinpirole significantly modulates this pathway by acting on somatodendritic D2 autoreceptors on VTA dopamine neurons and postsynaptic D2 receptors in projection areas.

Direct infusion of quinpirole into the Ventral Tegmental Area (VTA) leads to the activation of inhibitory somatodendritic D2/D3 autoreceptors nih.govcam.ac.uk. This activation suppresses the firing rate of VTA dopamine neurons, resulting in reduced dopamine release in terminal regions, including the nucleus accumbens nih.govcam.ac.uk. This mechanism is believed to underlie the ability of quinpirole to reduce certain forms of impulsive behavior nih.govcam.ac.uk. The VTA is also regulated by inputs from other brain regions, such as the ventral pallidum (VP). Quinpirole microinjected into the VP can dose-dependently modulate VTA dopaminergic activity, with high doses decreasing population activity and burst firing nih.govconsensus.app.

In the Nucleus Accumbens (NAc) , the primary terminal field of the mesolimbic pathway, quinpirole's modulation of D2 receptors influences reward and motivation nih.gov. Neonatal treatment with quinpirole has been shown to cause long-lasting changes, enhancing dopamine overflow in the NAc core in response to amphetamine in adulthood researchgate.net. This suggests that early life D2 receptor stimulation can sensitize the mesolimbic system.

Nigrostriatal Pathway (Substantia Nigra)

The nigrostriatal pathway, which consists of dopaminergic neurons projecting from the Substantia Nigra (SN) pars compacta (SNc) to the dorsal striatum, is crucial for motor control. The degeneration of this pathway is the primary cause of Parkinson's disease. Quinpirole's action within this circuit is of significant interest for its potential therapeutic implications.

Quinpirole directly stimulates D2 receptors, which are expressed in the substantia nigra. In animal models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP, quinpirole has demonstrated neuroprotective effects nih.govnih.gov. For example, quinpirole administration can alleviate motor deficits in MPTP-induced Parkinson's disease models in mice nih.gov. This effect is linked to the activation of GHS-R1a/D2R heterodimers in nigral dopaminergic neurons, which can increase levels of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and promote dopamine production and release nih.govamegroups.cnresearchgate.net. In rats with unilateral 6-OHDA lesions of the substantia nigra, systemic quinpirole administration causes contralateral rotations, a standard behavioral measure of dopamine receptor stimulation in the denervated striatum nih.gov. However, direct infusion of quinpirole into the dorsal striatum of 6-OHDA-lesioned rats did not have a significant effect on various motor behaviors, suggesting a complex interplay between different components of the circuit researchgate.net.

Table 2: Quinpirole's Effects on the Nigrostriatal Pathway

| Locus of Action | Receptor/Mechanism | Observed Effect | Research Model |

| Substantia Nigra (SN) | GHS-R1a/D2R heterodimers | Increased tyrosine hydroxylase levels, promoting dopamine synthesis and release nih.govamegroups.cnresearchgate.net. | MPTP mouse model of Parkinson's Disease |

| GHS-R1a/D2R heterodimers | Alleviation of motor deficits nih.govamegroups.cn. | MPTP mouse model of Parkinson's Disease | |

| Nigrostriatal Circuit | Postsynaptic D2 Receptors | Caused contralateral rotations in unilaterally lesioned animals nih.gov. | 6-OHDA rat model of Parkinson's Disease |

Cortical Regions (Prefrontal Cortex, Cingulate Cortex)

The prefrontal cortex (PFC) and cingulate cortex are critical for higher-order cognitive functions, including executive function, decision-making, and emotional regulation. Dopaminergic input to these regions, primarily targeting D1 and D2 receptors, is essential for their proper functioning.

In the Prefrontal Cortex (PFC) , quinpirole modulates neuronal activity and has been shown to influence behaviors mediated by this region. The PFC is involved in the top-down regulation of thought, action, and emotion youtube.com. The dopaminergic system is deeply intertwined with the local inhibitory GABAergic system in the PFC mdpi.com. Intra-PFC administration of quinpirole can block the motor-stimulant effects of cocaine and prevent the associated overflow of dopamine in the nucleus accumbens nih.gov. This finding suggests that cortical D2 receptors play a significant role in modulating subcortical dopamine systems and associated behaviors nih.gov. Following traumatic brain injury, quinpirole treatment has been shown to regulate D2R expression, reduce neuroinflammation and neuronal apoptosis, and restore synaptic proteins in the cortex mdpi.comnih.govmdpi.com.

Thalamic Nuclei (Paraventricular Thalamus)

The thalamus acts as a critical relay station for sensory and motor information, and certain nuclei, like the paraventricular thalamus (PVT), are integral to arousal, wakefulness, and motivated behaviors. The PVT receives dopaminergic projections from the brainstem and is a site of action for quinpirole nih.govnih.gov.

Research has shown that dopaminergic signaling within the Paraventricular Thalamus (PVT) plays a role in emergence from general anesthesia nih.govnih.gov. Microinjection of quinpirole directly into the PVT of mice was found to shorten the time to emerge from isoflurane (B1672236) anesthesia nih.govnih.gov. This effect was associated with an increase in the number of c-Fos-positive nuclei, indicating increased neuronal activation within the PVT nih.gov. These findings suggest that activation of D2-like receptors in the PVT enhances arousal and cortical excitability nih.govnih.gov.

Brainstem Structures (Dorsal Raphe Nucleus)

The brainstem contains several crucial nuclei that regulate fundamental physiological and behavioral processes. The dorsal raphe nucleus (DRN) is the primary source of serotonin (B10506) (5-HT) in the forebrain, and its activity is modulated by various neurotransmitter systems, including dopamine.

While direct studies on the effects of quinpirole specifically on the dorsal raphe nucleus are less common, the VTA, which is heavily modulated by quinpirole, has reciprocal connections with brainstem structures. The effects of quinpirole on VTA dopamine neuron activity can indirectly influence downstream structures that receive VTA projections or are part of broader regulatory circuits nih.gov. The PVT of the thalamus, another site of quinpirole action, also receives dopaminergic projections from the brainstem, indicating an interaction between quinpirole and brainstem circuits that regulate arousal nih.govnih.gov.

Amygdala

Quinpirole dihydrochloride, acting as a dopamine D2 receptor (D2R) agonist, significantly modulates the neural circuitry involving the amygdala, particularly the basolateral amygdala (BLA). The BLA is a critical region for processing affective information and is a primary input nucleus to the ventral pallidum (VP). Research demonstrates that D2 receptors are located on BLA terminals within the VP, and quinpirole can modulate synaptic plasticity at these BLA-VP synapses. nih.gov Studies using a high-frequency stimulation (HFS) protocol have shown that quinpirole dose-dependently modulates these synapses. nih.gov Specifically, lower doses of quinpirole have been found to inhibit the inputs from the BLA to the VP. nih.gov

In animal models where dopaminergic afferents to the BLA are reduced, there is a corresponding decrease in D2R activation which has been linked to suppressed GABA-A receptor expression and impaired long-term depression (LTD), leading to anxiety-like behaviors. researchgate.net The application of quinpirole in these models was shown to correct the increased field excitatory post-synaptic potentials (fEPSPs) at the external capsule-BLA synapses, suggesting a restoration of normal inhibitory-excitatory circuit balance. researchgate.net This highlights the crucial role of D2R activation by compounds like quinpirole in maintaining proper synaptic function and plasticity within the amygdala circuits.

Neuroinflammatory and Glial Cell Responses

Quinpirole dihydrochloride demonstrates significant neuroprotective effects by modulating neuroinflammatory responses, primarily through its interaction with dopamine D2 receptors expressed on glial cells. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of secondary injury cascades in conditions like traumatic brain injury (TBI). Activation of D2R by quinpirole has been shown to suppress neuroinflammation in the central nervous system. This effect is partly mediated through the regulation of αB-crystallin (CRYAB), a protein known to inhibit inflammatory processes.

Research has consistently shown that quinpirole treatment can potently ameliorate glial cell activation following brain injury. nih.govnih.gov In mouse models of TBI, quinpirole administration significantly reduced the activation of both astrocytes and microglia in the cortex and striatum. nih.govnih.gov This reduction in gliosis is a critical aspect of its neuroprotective profile, as overactive glial cells can release neurotoxic substances that exacerbate neuronal damage. The mechanism involves the regulation of the D2R/Akt/GSK3-β signaling pathway, which, when modulated by quinpirole, leads to a decrease in the number of activated glial cells.

The table below presents findings on the effect of Quinpirole on markers of glial cell activation.

| Glial Cell Type | Marker | Effect of Quinpirole Treatment |

| Astrocytes | GFAP | Reduced expression |

| Microglia | Iba-1 | Reduced expression |

A crucial component of quinpirole's anti-inflammatory action is its ability to reduce the release of pro-inflammatory cytokines. Gliosis is a primary driver for the release of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov Studies have demonstrated that D2R agonists, including quinpirole, can suppress the release of these inflammatory mediators. nih.gov In models of brain injury, quinpirole treatment significantly reduced the release of pro-inflammatory markers. nih.gov Furthermore, in immunological studies, quinpirole has been shown to downregulate the expression of Th17-related cytokines, which are involved in autoimmune inflammatory responses, while upregulating cytokines associated with regulatory T-cells (Tregs). researchgate.net This indicates a dual action of dampening pro-inflammatory signals while potentially promoting anti-inflammatory responses.

Blood-Brain Barrier Integrity

The integrity of the blood-brain barrier (BBB) is crucial for maintaining brain homeostasis, and its disruption is a key pathological feature in various neurological conditions, including traumatic brain injury (TBI). Research has explored the effects of Quinpirole dihydrochloride on the molecular components of the BBB, particularly in the context of brain injury. Studies indicate that quinpirole can modulate the expression of proteins essential for maintaining the structural and functional integrity of the BBB.

Following a traumatic brain injury, a significant breakdown of the BBB can occur, leading to detrimental histopathological changes and tissue loss in the affected regions. The tight junctions between endothelial cells, which form the core of the BBB, are critical for its barrier function. Proteins such as those in the zonula occludens family (e.g., ZO-1) and endothelial cell adhesion molecules like CD31 (also known as PECAM-1) are essential for the stability and maintenance of these junctions.

In a mouse model of TBI, the administration of quinpirole has been shown to regulate the expression of these key BBB-associated proteins. nih.govnih.gov Specifically, research has demonstrated that quinpirole treatment can normalize the levels of ZO-1 and CD31, which are often dysregulated following brain injury. researchgate.net This regulatory effect of quinpirole on BBB-associated proteins is a significant aspect of its neuroprotective potential. nih.govnih.gov The restoration of BBB integrity is a primary therapeutic goal in managing the pathological events that follow a brain injury. nih.gov

The mechanism behind these effects is linked to the activation of dopamine D2 receptors (D2R). Quinpirole, as a D2R agonist, has been found to attenuate several neuropathological processes that are secondary to brain injury, including the dysregulation of proteins associated with the BBB. nih.govnih.gov The activation of D2R by quinpirole appears to initiate signaling pathways that contribute to the stabilization of the BBB.

The table below summarizes the observed effects of quinpirole on key proteins related to blood-brain barrier integrity in a TBI mouse model.

| Protein | Function in BBB | Effect of TBI | Effect of Quinpirole Treatment |

| ZO-1 (Zonula Occludens-1) | A crucial tight junction protein that links transmembrane proteins to the actin cytoskeleton, maintaining the paracellular barrier. | Expression is often reduced or disorganized, leading to increased BBB permeability. | Helps to normalize the expression levels of ZO-1, contributing to the restoration of tight junction integrity. researchgate.net |

| CD31 (PECAM-1) | An endothelial cell adhesion molecule involved in the maintenance of endothelial cell-cell adhesion and barrier function. | Expression can be altered, reflecting endothelial cell damage and dysfunction. | Regulates the expression of CD31, suggesting a role in preserving endothelial stability. researchgate.net |

These findings suggest that Quinpirole dihydrochloride exerts a protective effect on the neurovascular unit, in part by preserving the integrity of the blood-brain barrier. By regulating the expression of critical tight junction and endothelial adhesion molecules, quinpirole may help to mitigate the secondary injuries associated with conditions that compromise the BBB.

Methodological Considerations in Quinpirole Dihydrochloride Research

In Vivo Experimental Methodologies

In vivo studies are fundamental to understanding the physiological and behavioral consequences of Quinpirole (B1680403) administration in a living organism. These experiments encompass behavioral observations, neurochemical measurements, and the direct recording and imaging of neural activity.

Behavioral Assays and Phenotypic Characterization

Behavioral assays are critical for characterizing the functional effects of Quinpirole. Administration of Quinpirole in rodents has been shown to induce a variety of dose-dependent and time-dependent behavioral changes.

A common observation is a biphasic effect on locomotor activity, characterized by an initial period of hypoactivity or immobility, followed by a phase of hyperactivity. oup.comcpn.or.kr For instance, one study in mice noted a first phase of immobility lasting approximately 50 minutes, which was then followed by enhanced locomotion for the next 70 minutes. oup.com Another study using a home-cage monitoring system found that while the total 24-hour locomotor activity did not change significantly, activity was notably increased during the 12-hour dark (active) phase and decreased during the 12-hour light phase. cpn.or.krcpn.or.kr

In addition to changes in general locomotion, Quinpirole induces specific stereotyped behaviors. These can include repetitive actions such as jumping, rearing, and sniffing. oup.comsemanticscholar.org Research has documented significant increases in jumping and rearing behaviors, particularly during the hyperactive phase following Quinpirole administration. oup.com Similarly, the time spent sniffing and the number of forelimb steps have been observed to increase significantly shortly after injection and can persist for extended periods. semanticscholar.org

Specialized behavioral tasks are also used to probe the effects of Quinpirole on cognitive functions like impulsivity. In the five-choice serial reaction time task (5CSRTT), direct infusion of Quinpirole into the ventral tegmental area (VTA) was found to significantly reduce the frequency of premature responses, a measure of impulsive behavior. nih.gov

| Behavioral Parameter | Observed Effect | Experimental Context | Source |

|---|---|---|---|

| Locomotor Activity | Biphasic: initial hypoactivity followed by hyperactivity | Open field test in mice | oup.com |

| Circadian Activity | Increased activity in dark phase, decreased in light phase | Home-cage monitoring in mice | cpn.or.krcpn.or.kr |

| Stereotypy | Increased jumping and rearing | Observational cylinder in mice | oup.com |

| Stereotypy | Increased sniffing and forelimb steps | Observational cages in rats | semanticscholar.org |

| Impulsivity | Reduced premature responses | Five-choice serial reaction time task in rats | nih.gov |

Neurochemical Analysis

Neurochemical studies focus on how Quinpirole alters the levels and metabolism of neurotransmitters, particularly dopamine (B1211576). As a D2/D3 receptor agonist, Quinpirole is known to impact dopamine synthesis and release. nih.gov In vivo microdialysis is a key technique used to measure extracellular neurotransmitter concentrations in specific brain regions. Studies have shown that Quinpirole administration can increase extracellular dopamine content in the striatum. nih.gov This effect is linked to its agonistic action on dopamine receptors, which can modulate the synthesis and release of dopamine from presynaptic terminals. nih.gov The compound's influence on dopamine turnover is a critical aspect of its neurochemical profile, providing a link between its receptor-level actions and its behavioral outcomes. nih.gov

Electrophysiological Recordings

Electrophysiology allows for the direct measurement of neuronal activity, providing insights into how Quinpirole modulates neural circuits. Multichannel electrophysiological recordings in anesthetized rats have been used to track neuronal activity in the anterior cingulate cortex (ACC) and the striatum (STR) following Quinpirole administration. nih.gov

Research has shown that Quinpirole dose-dependently increases the proportion of inhibited neurons in both the ACC and STR. nih.gov However, a more complex, time-dependent effect was observed in neurons that were activated. In these "activation-responded" neurons, a high dose of Quinpirole led to significantly higher activity in the later period (16-45 minutes post-injection) compared to the earlier period (0-15 minutes) in both the ACC and STR. nih.gov This late excitatory effect, particularly in the striatum, is suggested to be a critical neural correlate for the activation of locomotor activity observed in behavioral studies. nih.gov These findings demonstrate that Quinpirole exerts dynamic and region-specific effects on the firing patterns of neurons.

Neuroimaging Techniques

Neuroimaging techniques, such as c-Fos immunohistochemistry, are used to map neuronal activation across the brain in response to Quinpirole. The protein c-Fos is an immediate early gene product and is often used as a marker for recent neuronal activity. nih.govtheopenscholar.comsysy.com

Studies have utilized c-Fos to identify the neuroanatomical sites associated with the behavioral effects of Quinpirole. For example, when used as a pretreatment to counteract the effects of the antipsychotic haloperidol, Quinpirole was shown to produce specific response profiles in c-Fos expression in brain regions like the nucleus accumbens, dorsolateral striatum, and lateral septum. nih.gov In dopamine-depleted models, the administration of Quinpirole has been found to increase Fos immunoreactivity in the globus pallidus. nih.gov This is thought to be a result of D2 receptor-mediated inhibition of GABA and enkephalin release from striatopallidal terminals, which in turn disinhibits pallidal neurons. nih.gov These neuroimaging methods provide a powerful way to visualize the distributed neural networks that are engaged by Quinpirole.

In Vitro Experimental Methodologies

In vitro techniques isolate specific components of the nervous system, such as receptors and cells, to study the direct molecular interactions of Quinpirole without the complexities of a whole organism.

Receptor Binding Studies

Receptor binding assays are fundamental for characterizing the affinity and selectivity of Quinpirole for its target receptors. These studies typically use radiolabeled ligands to quantify the binding of a compound to specific receptor populations in brain tissue homogenates or in cells expressing cloned receptors.

Saturation analysis with radiolabeled Quinpirole ([3H]quinpirole) has been used to determine its binding characteristics to D2-like dopamine receptors. These studies reveal high-affinity binding, with a dissociation constant (KD) in the low nanomolar range. nih.gov For instance, in rat striatal membrane preparations, the KD was found to be approximately 2.3 nM. nih.gov

Binding kinetics, including association and dissociation rates, further confirm these high-affinity interactions. nih.gov Competition studies, where Quinpirole competes with other radiolabeled ligands like [3H]raclopride, have been crucial in determining its selectivity. While Quinpirole is a potent D2/D3 agonist, these studies have helped to quantify its relative affinity for different receptor subtypes and states. nih.gov For example, it has been shown to bind with high affinity to the high-affinity agonist states of both D2 and D3 receptors. nih.gov The binding is also sensitive to the presence of ions and guanine (B1146940) nucleotides, which is characteristic of G protein-coupled receptor agonists. nih.govnih.gov

| Receptor Target | Binding Parameter | Value | Preparation | Source |

|---|---|---|---|---|

| D2-like Receptors | KD (Dissociation Constant) | ~2.3 nM | Rat Striatal Homogenates | nih.gov |

| Human D2A Receptors (high-affinity state) | Affinity | ~4 nM | Cloned Receptors | nih.gov |

| Human D3 Receptors (high-affinity state) | Affinity | ~0.6 nM | Cloned Receptors | nih.gov |

| Human D3 Receptors (low-affinity state) | Affinity | ~7.3 nM | Cloned Receptors | nih.gov |

Cell Culture Models (e.g., neuronal and glial cell lines)

In vitro research on quinpirole dihydrochloride (B599025) frequently employs various cell culture models to investigate its effects at a cellular level. These models provide a controlled environment to dissect specific molecular mechanisms without the complexities of a whole-organism system mdpi.com. Both primary cultures, derived directly from animal neural tissues, and immortalized cell lines are utilized mdpi.comcriver.com.

Neuronal Cell Lines: A commonly used model is the HT22 cell line, an immortalized mouse hippocampal neuronal line. Studies have utilized HT22 cells to investigate the neuroprotective effects of quinpirole. For instance, research has shown that quinpirole can regulate the expression of the D2 dopamine receptor (D2R) and reverse deleterious effects induced by microglial-conditioned media in these cells nih.govnih.gov. This model is valuable for exploring pathways related to neuronal survival and inflammation.

Glial Cell Lines and Co-cultures: The role of glial cells, such as astrocytes and microglia, in the central nervous system's response to quinpirole is also a key area of investigation criver.comxiahepublishing.com. Research has demonstrated that quinpirole can reduce glial cell-induced neuroinflammation nih.govnih.gov. In a mouse model of traumatic brain injury, quinpirole administration attenuated the increase in glial cells nih.govnih.gov. Cell culture models that incorporate microglia and astrocytes, either in mono-culture or in more complex co-cultures with neurons, are essential for studying the compound's impact on neuroinflammatory processes and cell-to-cell communication criver.com. For example, studies have confirmed the involvement of microglia in the deregulation of D2R, an effect that quinpirole can counteract mdpi.com.

Table 1: Examples of Cell Lines in Quinpirole Research

| Cell Line | Cell Type | Application in Quinpirole Research |

|---|---|---|

| HT22 | Mouse Hippocampal Neuronal | Investigating neuroprotection, D2R regulation, and effects on neuroinflammation nih.govnih.gov. |

| Primary Glial Cells | Astrocytes, Microglia | Studying the role of quinpirole in modulating glial activation and neuroinflammatory responses nih.govnih.govxiahepublishing.com. |

| PC-12 | Rat Pheochromocytoma | Examining the formation of GHS-R1a/D2R heterodimers and cell viability in models of Parkinson's disease nih.gov. |

Biochemical Assays for Signaling Pathway Analysis

To elucidate the molecular mechanisms of quinpirole, researchers employ a range of biochemical assays to analyze its impact on intracellular signaling pathways. These techniques are crucial for identifying the downstream targets of dopamine receptor activation.

Western Blot Analysis: This technique is widely used to quantify changes in the expression levels of specific proteins following quinpirole treatment. For example, Western blots have been used to show that quinpirole administration normalizes the expression of D2R and Akt, and affects the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3-β) in brain injury models nih.gov. It has also been used to measure protein levels of GHS-R1a and D2R in studies of receptor heterodimerization nih.gov.

Immunofluorescence and Confocal Microscopy: These imaging techniques are used to visualize the localization and expression of proteins within cells. Studies have used immunofluorescence to confirm the co-localization of GHS-R1a and D2R in nigral dopaminergic neurons, providing evidence for heterodimer formation nih.gov. It has also been employed to assess the immunoreactivity of D2R, glial fibrillary acidic protein (GFAP) in astrocytes, and ionized calcium-binding adapter molecule 1 (Iba-1) in microglia, demonstrating quinpirole's ability to regulate the expression of these markers after brain injury nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is utilized for the quantification of signaling molecules and neurotransmitters. It can be applied to measure levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in D2 receptor signaling, which is inhibited by D2R activation wikipedia.org.

Microdialysis: This in vivo technique allows for the sampling and measurement of extracellular neurotransmitter levels in the brain of awake, freely moving animals. Microdialysis has been used to demonstrate that chronic quinpirole treatment can lead to decreased basal dopamine levels in the nucleus accumbens nih.gov. It has also been used to show that quinpirole can increase extracellular dopamine content in the striatum in a Parkinson's disease mouse model nih.gov.

Receptor Binding Assays: These assays determine the affinity (Ki) of quinpirole for different dopamine receptor subtypes. Such studies have established that (-)-Quinpirole is a selective D2-like receptor agonist, with high affinity for D2 and D3 receptors and significantly lower affinity for D1 receptors tocris.com.

FRET and BRET Analyses: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are sophisticated techniques used to detect protein-protein interactions in living cells. These assays have been instrumental in confirming the formation of heterodimers between GHS-R1a and D2R in PC-12 cells nih.gov.

Considerations for Experimental Design and Interpretation

Acute vs. Chronic Administration Effects and Sensitization Phenomena

The effects of quinpirole can differ substantially depending on the duration of administration, a critical factor in experimental design. Acute administration often produces effects that are distinct from, and sometimes opposite to, those observed after chronic treatment.

Acute Effects: A single administration of quinpirole can induce a biphasic locomotor response, particularly in mice, characterized by an initial period of immobility or hypoactivity, followed by a phase of hyperactivity and stereotyped behaviors like jumping and rearing oup.comresearchgate.net. Acutely, quinpirole has been shown to suppress operant behavior for water reinforcement in rats nih.gov. It also decreases the extracellular concentrations of dopamine and its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens, consistent with its action as a D2/D3 agonist at presynaptic autoreceptors nih.gov.

Chronic Effects and Sensitization: Repeated, intermittent administration of quinpirole leads to a phenomenon known as behavioral sensitization, characterized by a progressively augmented motor-stimulant response to the same dose of the drug nih.govnih.gov. This sensitization is associated with distinct neuroadaptations. For instance, chronic quinpirole treatment has been linked to an up-regulation of subcortical dopamine activity, with increased levels of DOPAC in structures like the striatum and amygdala nih.gov. Interestingly, the expression of behavioral sensitization to quinpirole appears to occur primarily through postsynaptic neuroadaptations, rather than changes in dopamine release itself nih.gov. In studies on water-reinforced behavior, tolerance develops to the suppressant effects of quinpirole on instrumental activity with repeated administration, while its antidipsic (thirst-reducing) effects show less tolerance nih.gov. This repeated activation of D2/D3 receptors can lead to perseverative, seemingly needless instrumental behavior nih.gov.

Table 2: Comparison of Acute vs. Chronic Quinpirole Administration Effects in Rodents

| Feature | Acute Administration | Chronic Administration |

|---|---|---|

| Locomotor Activity | Biphasic response: initial suppression followed by hyperactivity oup.com. | Behavioral sensitization: progressively enhanced locomotor response nih.govnih.gov. |

| Nucleus Accumbens Dopamine | Decreased extracellular dopamine and metabolites (DOPAC, HVA) nih.gov. | Decreased basal dopamine levels, but increased DOPAC levels nih.gov. |

| Operant Behavior | Suppression of instrumental behavior nih.gov. | Tolerance to suppressant effects; induction of perseverative behavior nih.gov. |

| Neurochemical Changes | Increased dopamine tissue levels in nucleus accumbens and right prefrontal cortex nih.gov. | Decreased dopamine in left prefrontal cortex; increased DOPAC in subcortical structures nih.gov. |

Stereochemical Considerations and Enantiomeric Specificity

Quinpirole is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of quinpirole is highly dependent on its stereochemistry. The pharmacologically active form is the levorotatory isomer, specifically the (4aR,8aR)-trans enantiomer, commonly referred to as (-)-quinpirole nih.gov.

Research has demonstrated a clear enantiomeric specificity for its action at dopamine receptors. The dextrorotatory (+) isomer of quinpirole lacks significant D2 agonist activity medchemexpress.com. This stereoselectivity is crucial for interpreting experimental results, as the biological effects are attributable to the specific interaction of the (-)-enantiomer with its target receptors. Receptor binding assays have confirmed that (-)-quinpirole is a selective agonist for the D2-like family of dopamine receptors (D2, D3, and D4), with a particularly high affinity for the D2 receptor tocris.com. Therefore, studies investigating the dopaminergic effects of quinpirole must use the specific (-)-enantiomer to ensure that the observed effects are due to the intended pharmacological action.

Species-Specific Behavioral and Neurobiological Responses

The behavioral and neurobiological outcomes of quinpirole administration can vary significantly across different animal species, which is an important consideration when translating findings.

Rats: In rats, quinpirole is well-documented to induce behavioral sensitization with chronic administration nih.gov. It can also produce compulsive-like behaviors, such as perseverating in an instrumental task for water even when free water is available nih.gov. Intra-Ventral Tegmental Area (VTA) infusions of quinpirole in rats have been shown to reduce premature, impulsive responses in the five-choice serial reaction time task (5CSRTT) nih.gov. Neurobiologically, quinpirole administration in rats alters dopamine and its metabolites in brain regions like the nucleus accumbens, striatum, amygdala, and prefrontal cortex nih.gov. In hypertensive rat models, the pressor (blood pressure-increasing) response to quinpirole was found to be blunted nih.gov.

Mice: Mice also exhibit robust behavioral responses to quinpirole. Acute administration causes a distinct biphasic effect on locomotion, with initial hypoactivity followed by hyperactivity and stereotyped jumping and rearing oup.comresearchgate.net. This response differs from the more generalized hyperactivity often seen in rats. Chronic administration in mice has been shown to enhance the circadian rest-activity rhythm of locomotor activities cpn.or.kr. There are also sex-specific responses, with quinpirole disrupting exploratory behaviors more significantly in female mice compared to males biorxiv.org.

Zebrafish: Research using zebrafish has shown that exposure to quinpirole during early developmental stages can lead to long-lasting behavioral alterations in adulthood. These changes include increased anxiety-like behaviors and memory impairment, highlighting the compound's potential impact on neurodevelopment across different species researchgate.net.

These species-specific differences underscore the importance of careful consideration when choosing an animal model and when extrapolating experimental results to other species, including humans.

常见问题

Q. Table 1. Key Pharmacological Parameters of Quinpirole Dihydrochloride

| Parameter | Value | Method | Reference |

|---|---|---|---|

| D3 Receptor Ki | 2.3 nM ± 0.4 | Radioligand assay | |

| Plasma Half-Life (Mouse) | 45 ± 8 min | LC-MS/MS | |

| Stability (24 months) | 92% purity (HPLC) | Accelerated aging |

Q. Table 2. Common Experimental Conflicts and Resolutions

| Conflict Type | Resolution Strategy | Example Study |

|---|---|---|

| Dose-dependent effects | Meta-analysis of dose curves | |

| Off-target receptor binding | BRET/FRET validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。